Bis[4-(dimethylamino)-3-nitrophenyl]methanone
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Overview
Description
Bis[4-(dimethylamino)-3-nitrophenyl]methanone: is an organic compound with the molecular formula C17H18N4O5 . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two dimethylamino groups and two nitrophenyl groups attached to a central methanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Bis[4-(dimethylamino)-3-nitrophenyl]methanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: : Bis[4-(dimethylamino)-3-nitrophenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Bis[4-(dimethylamino)-3-nitrophenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[4-(dimethylamino)-3-nitrophenyl]methanone involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with enzymes and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Known for its use in dye synthesis and as a photosensitizer.
4-(Dimethylamino)benzophenone: Used in organic synthesis and as a photoinitiator.
4,4’-Diaminobenzophenone: Employed in the study of enzyme inhibition and as a chemical intermediate.
Uniqueness: : Bis[4-(dimethylamino)-3-nitrophenyl]methanone stands out due to its dual functional groups (dimethylamino and nitrophenyl), which provide unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in research and industry.
Properties
IUPAC Name |
bis[4-(dimethylamino)-3-nitrophenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-18(2)13-7-5-11(9-15(13)20(23)24)17(22)12-6-8-14(19(3)4)16(10-12)21(25)26/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDVILJUONZMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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